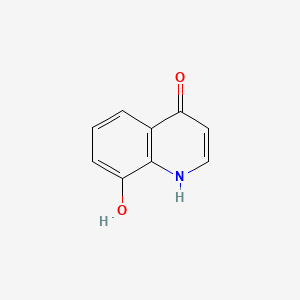

Quinoline-4,8-diol

Description

Quinoline-4, 8-diol belongs to the class of organic compounds known as hydroxyquinolones. Hydroxyquinolones are compounds containing a quinoline moiety bearing a hydroxyl group and a ketone. Quinoline or benzo[b]pyridine is a bicyclic compound that consists of benzene fused to a pyridine. Quinoline-4, 8-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Quinoline-4, 8-diol has been primarily detected in feces.

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-4-5-10-9-6(7)2-1-3-8(9)12/h1-5,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYELIMVFIITPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879696 | |

| Record name | 4,8-DIHYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14959-84-3 | |

| Record name | 4,8-DIHYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mercury Hg²⁺ Sensing:mercury Ions Are Highly Toxic, Making Their Detection Crucial. Quinoline Derivatives Have Been Utilized As Sensors for Hg²⁺. for Example, an Azo Quinoline Ligand Was Used for the Spectrophotometric Determination of Hg Ii with a Linearity Range of 0.5 15 µg Ml⁻¹ajol.info. Additionally, a Quinoline Thiophene Schiff Base Sensor Demonstrated Chelation Enhanced Quenching for Hg²⁺ with a Detection Limit As Low As 23 Nm, Showcasing High Selectivity and Sensitivitymdpi.com.

The ability of quinoline-4,8-diol to chelate metal ions, similar to its well-studied analogues, positions it as a valuable scaffold for developing targeted metal ion sensors. The specific arrangement of hydroxyl and nitrogen atoms allows for selective binding, and the resulting complexation can induce measurable changes in fluorescence or absorbance, enabling sensitive and selective detection.

Data Tables

Table 1: Quinoline-Based Fluorescent Sensors for Metal Ions

| Sensor Derivative / Type | Target Metal Ion | Sensing Mechanism | Detection Limit (LOD) | Binding Constant (Ka) | Stoichiometry (Metal:Ligand) | Citation(s) |

| Novel Quinoline (B57606) Fluorophore | Fe³⁺ | Fluorescence Quenching | 8.67 × 10⁻⁵ M | 4.28 × 10² M⁻¹ | 1:1 | nih.gov |

| Quinoline Derivative | Zn²⁺ | Fluorescence Quenching | 5 ppb | N/A | N/A | semanticscholar.org |

| Quinoline Derivative | Zn²⁺ | Fluorescence Enhancement | 10 ppb | N/A | N/A | semanticscholar.org |

| Quinoline-based Sensor 14 | Zn²⁺ | Fluorescence Enhancement | 2.94 µM | N/A | 1:1 | nanobioletters.com |

| Quinoline-based Sensor 16 | Zn²⁺ | Fluorescence Enhancement | 89.3 nM | N/A | 2:1 | nanobioletters.com |

| 1H-Pyrazolo[3,4-b]quinoline (PQPc) | Zn²⁺ | Fluorescence Enhancement | 1.93 × 10⁻⁷ M | 859 M⁻¹ | 1:1 | mdpi.com |

| Quinoline-based Probe | Cu²⁺ | Fluorescence Enhancement, Colorimetric | 1.03 µM | 1.37 × 10⁴ M⁻¹ | 1:1 | rsc.org |

| Quinoline-thiophene Schiff Base | Hg²⁺ | Chelation-Enhanced Quenching | 23 nM | N/A | 2:1 | mdpi.com |

| Quinoline-thiophene Schiff Base | Cu²⁺ | CHEF Mechanism | 14.5 nM | N/A | 1:1 | mdpi.com |

| N-allylamine-4-...-1,8-naphthalimide (NABN) | Cu²⁺ | "Turn-off" Fluorescence | 1.92 × 10⁻⁷ M | 4 × 10¹² M⁻¹ | 2:1 | researchgate.net |

Biological Activities and Mechanistic Understanding of Quinoline 4,8 Diol Derivatives

Antimicrobial Efficacy

Quinoline (B57606) derivatives have demonstrated considerable efficacy against a range of microbial pathogens, including bacteria, fungi, protozoa, and parasites. This activity is often attributed to their structural versatility, allowing for modifications that enhance interaction with microbial targets.

Inhibition of Pathogen Growth and Viability

Studies have highlighted the potent activity of quinoline derivatives against various bacterial strains, including multidrug-resistant pathogens. For instance, certain quinoline derivatives have shown significant antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) in the low micromolar range researchgate.net. Compound 6 exhibited a MIC of 1.0 μg/mL against Clostridium difficile, comparable to that of vancomycin (B549263) f1000research.com. Other derivatives have demonstrated activity against Gram-positive bacteria with MICs as low as 4 μg/mL mdpi.com.

In the realm of antifungal activity, quinoline derivatives have shown promise. Certain compounds displayed activity against yeast strains with MIC ranges between 25–50 μg/mL, while others were effective against filamentous fungi with MICs of 12.5–25 μg/mL nih.gov. Carboxy-quinoline derivatives containing iodine have also shown activity against Candida parapsilosis mdpi.com. Furthermore, quinine, a natural quinoline alkaloid, has been reported to inhibit the mycelial growth of fungi such as Fusarium graminearum researchgate.net.

Quinoline scaffolds are also central to antimalarial drug development. Nopyl-quinolin-8-yl amides have shown moderate activity against Plasmodium falciparum nih.gov, and hybrid compounds incorporating quinoline with artemisinin (B1665778) have demonstrated antimalarial efficacy dntb.gov.ua. For antiprotozoal activity, natural quinoline alkaloids like quinine, berbamine, and emetine (B1671215) have exhibited potent trypanocidal effects against Trypanosoma evansi, with IC50 values in the low micromolar range mdpi.com.

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

| Compound/Derivative Class | Target Organism/Pathogen | Activity Type | MIC/EC50 Value | Reference |

| Compound 13, 16c | MRSA, P. aeruginosa | Antibacterial | MIC: 10-20 μg/mL (MRSA), 10±1.5 μg/mL (P. aeruginosa) | researchgate.net |

| Compound 6 | C. difficile | Antibacterial | MIC: 1.0 μg/mL | f1000research.com |

| Compounds 4c-4h, 4k/4l | Gram-positive bacteria | Antibacterial | MIC ≤ 4 μg/mL | mdpi.com |

| Compounds 2, 7 | MRSA, MRSE, VRE | Antibacterial | MIC: 1.5-3.0 μg/mL | f1000research.com |

| Carboxy-quinolines (Iodine) | S. epidermidis | Antibacterial | Not specified | mdpi.com |

| Compounds 1, 5, 6, 9 | B. cereus, B. subtilis, E. coli | Antibacterial | Moderate to mild activity | nih.gov |

| Compounds 2, 3 | Yeast | Antifungal | MIC: 25–50 μg/mL | nih.gov |

| Compound 5 | Filamentous fungi | Antifungal | MIC: 12.5–25 μg/mL | nih.gov |

| Carboxy-quinolines (Iodine) | C. parapsilosis | Antifungal | Not specified | mdpi.com |

| Quinine | F. graminearum | Antifungal | 46% inhibition | researchgate.net |

| Nopyl-quinolin-8-yl amides | P. falciparum | Antimalarial | Moderate activity | nih.gov |

| Quinine, Berbamine, Emetine | T. evansi | Antiprotozoal | IC50: 2.85-33.38 μM | mdpi.com |

Modulation of Microbial Adhesion and Biofilm Formation

Beyond direct pathogen killing, quinoline derivatives have shown potential in modulating microbial virulence factors, particularly biofilm formation. Several quinoline derivatives have demonstrated considerable antibiofilm effects against both Gram-positive and Gram-negative bacterial strains researchgate.net. Specifically, 2,8-bit derivatives of quinoline have been found to inhibit biofilm formation in Pseudomonas aeruginosa, potentially by interfering with the quorum-sensing-regulated rhl system ijresm.com. Additionally, certain bile acid derivatives incorporating quinoline-like structures, such as lithocholic acid derivatives TLCA and GLCA, have shown potent biofilm inhibitory activities against P. aeruginosa, with TLCA significantly reducing biofilm biomass hmdb.ca.

Table 2: Modulation of Microbial Adhesion and Biofilm Formation by Quinoline Derivatives

| Compound/Derivative Class | Target Organism/Pathogen | Effect | BIC50/IC50 Value | Reference |

| Various Quinoline Derivatives | Gram-positive & Negative | Considerable antibiofilm effects | Not specified | researchgate.net |

| 2,8-bit Quinoline Derivatives | P. aeruginosa | Biofilm inhibitory effect; reduced expression of rhl system | Not specified | ijresm.com |

| TLCA (4), GLCA (8) | P. aeruginosa | Potent biofilm inhibitory activities; TLCA reduced biomass by 4.8-fold (8h) and 1.7-fold (24h) | TLCA: 38.4 μM | hmdb.ca |

Anti-inflammatory Properties

Quinoline derivatives have emerged as promising candidates for managing inflammatory conditions, acting through various mechanisms to suppress inflammatory responses.

Inhibition of Neutrophil Superoxide (B77818) Production

Several quinoline derivatives have demonstrated significant anti-inflammatory activity by inhibiting key inflammatory mediators. Indeno[1,2-c]quinoline derivatives, such as compound 12 and 4g, have shown potent inhibitory effects on neutrophil superoxide anion generation, with IC50 values reported as 1.72 μM and 0.68 μM, respectively nih.govdntb.gov.ua. Similarly, thiazine-quinoline-quinones have exhibited strong inhibition of neutrophil superoxide production in vitro, with IC50 values as low as 60 nM researchgate.netacs.org. These compounds have also shown efficacy in animal models of acute inflammation, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) researchgate.netacs.org.

Attenuation of Cytokine Release

Quinoline derivatives can also attenuate the release of pro-inflammatory cytokines, thereby modulating the inflammatory cascade. Certain quinoline derivatives, including quinoline-4-carboxylic and quinoline-3-carboxylic acids, have demonstrated anti-inflammatory affinities by inhibiting lipopolysaccharide (LPS)-induced inflammation in macrophages nih.gov. Imidazo[4,5-c]quinoline derivative 8l has shown potent inhibition of multiple pro-inflammatory signaling pathways, including JAK/STAT and NF-κB, leading to a significant reduction in the release of cytokines such as IL-6, IL-8, IL-1β, TNF-α, IL-12, and IFN-γ at nanomolar concentrations mdpi.comnih.gov. Furthermore, pyrazolo[4,3-c]quinoline derivatives have exhibited potent inhibition of nitric oxide (NO) production in LPS-stimulated cells, with IC50 values comparable to established anti-inflammatory agents ajol.info.

Table 3: Anti-inflammatory Properties of Quinoline Derivatives

| Compound/Derivative Class | Target Pathway/Mediator | Activity Type | IC50 Value | Reference |

| Indeno[1,2-c]quinoline (12) | Neutrophil Superoxide | Inhibition | 1.72 μM | nih.govdntb.gov.ua |

| Indeno[1,2-c]quinoline (4g) | Neutrophil Superoxide | Inhibition | 0.68 μM | nih.govdntb.gov.ua |

| Thiazine-quinoline-quinones | Neutrophil Superoxide | Inhibition | as low as 60 nM | researchgate.netacs.org |

| Quinoline-4/3-carboxylic acids | LPS-induced inflammation | Anti-inflammatory | Not specified | nih.gov |

| Imidazo[4,5-c]quinoline (8l) | IL-6, IL-8, IL-1β, TNF-α, IL-12, IFN-γ | Cytokine Inhibition | Nanomolar levels | mdpi.comnih.gov |

| Pyrazolo[4,3-c]quinoline (2i, 2m) | NO Production | Inhibition | Comparable to control | ajol.info |

Antiviral Spectrum of Activity

Quinoline derivatives have also been investigated for their antiviral potential against a range of viruses. Chloroquine and amodiaquine, known antimalarial quinoline derivatives, have demonstrated inhibitory activity against Ebola virus replication, with IC50 values of 3.95 μM and 1.45 μM, respectively. A novel quinoline derivative, 2NH2Q, also showed inhibitory activity with an IC50 of 4.66 μM f1000research.com.

Research has also identified quinoline derivatives active against Dengue virus serotype 2 (DENV2), with compounds 1 and 2 exhibiting IC50 values of 3.03 μM and 0.49 μM, respectively google.com. Furthermore, several quinoline derivatives have shown promising activity against respiratory viruses. Compounds 1b, 1g-h, 1af, and 1ah demonstrated good in vitro activity against Respiratory Syncytial Virus (RSV), with IC50 values ranging from 3.10 to 6.93 μM nih.gov. Other derivatives were found to be active against Influenza A Virus (IAV), with compound 1ae showing particularly potent activity (IC50: 1.87 μM) nih.gov.

Additionally, pyrimido[5,4-c]quinoline derivatives have displayed antiviral properties against various poultry viruses, including Newcastle disease virus (NDV), infectious bursal disease virus (IBDV), avian influenza virus (AIV), and infectious bronchitis virus (IBV). The 8-hydroxy-7-substituted quinoline class has also been identified as having antiviral activity against herpes viruses, such as herpes simplex virus (HSV), cytomegalovirus (CMV), and varicella-zoster virus (VZV).

Diverse Pharmacological Effects of Quinoline-Based Compounds

Anti-Hyperglycemic Activity

Research indicates that Quinoline-4,8-diol is involved in tryptophan metabolism, a pathway that plays a role in glucose homeostasis amazonaws.comnih.gov. Studies investigating metabolic profiles in conditions such as Type 2 Diabetes Mellitus (T2DM) have identified alterations in tryptophan metabolites, including this compound. Specifically, this compound has been observed to be downregulated in the serum of individuals with T2DM, suggesting a potential link between its reduced levels and impaired glucose regulation nih.gov.

Furthermore, this compound has been identified as a metabolite in contexts related to Gestational Diabetes Mellitus (GDM) nih.gov. While direct mechanistic details for this compound's anti-hyperglycemic effects are still being elucidated, its association with tryptophan metabolism and its altered presence in diabetes contexts suggest a role in pathways that influence glucose levels amazonaws.com. Natural products containing related compounds, such as Rosa sericea, which lists this compound among its metabolites, have demonstrated hypoglycemic effects, further supporting the investigation into such compounds for their potential in managing glucose metabolism biomedgrid.com.

The following table summarizes key findings related to this compound and anti-hyperglycemic activity:

| Metabolite/Compound | Associated Condition/Context | Metabolic Pathway Association | Observed Change/Association | Potential Role in Glucose Regulation | Citation |

| This compound | Type 2 Diabetes Mellitus (T2DM) | Tryptophan Metabolism | Downregulated in serum | Reduced levels may be linked to impaired glucose homeostasis. | nih.gov |

| This compound | Gestational Diabetes Mellitus (GDM) | Tryptophan Metabolism | Listed as a metabolite | Its presence or alteration may be relevant to GDM pathophysiology. | nih.gov |

| This compound | General Tryptophan Metabolism | N/A | Associated with glucose levels | Implies a role in glucose regulation pathways. | amazonaws.com |

Mast Cell Stabilization

Direct research findings detailing the mast cell stabilizing properties of this compound derivatives are not extensively documented within the scope of the provided search results. While certain quinoline-based compounds are recognized for their ability to modulate mast cell degranulation and inflammatory responses, specific evidence connecting this compound derivatives to this activity is limited. Further research would be required to ascertain any potential role of this compound derivatives in mast cell stabilization.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Quinoline 4,8 Diol Analogues

Influence of Hydroxyl Group Positioning and Substituents on Biological Activity

The biological activity of quinoline (B57606) analogues is profoundly influenced by the placement of hydroxyl (-OH) groups on the scaffold. The 8-hydroxyquinoline (B1678124) (oxine) skeleton is recognized as a crucial pharmacophore for a range of biological activities, largely due to its potent metal-chelating properties. slideshare.net Among the seven monohydroxyquinoline isomers, only 8-hydroxyquinoline demonstrates a strong capability to form stable complexes with divalent metal ions. acs.org This chelating ability is believed to be a primary source of its bioactivity. acs.org

While quinoline-4,8-diol itself is less studied, the principles derived from its mono-hydroxy counterparts are instructive. The presence of the hydroxyl group at the C-8 position is paramount. Structural modifications that replace the 8-hydroxyquinoline skeleton with other aromatic alcohols like phenol (B47542) or 1-naphthol (B170400) lead to a dramatic decrease in potency, underscoring its importance. slideshare.net The addition of a second hydroxyl group at the C-4 position, as in this compound, would be expected to increase the molecule's polarity and potentially alter its chelating behavior and hydrogen-bonding capabilities, thereby modulating its biological profile.

Furthermore, the activity of these hydroxyl groups can be masked or modified. For instance, replacing the hydrogen of the hydroxyl group with other moieties alters the compound's hydrophilicity and, consequently, its biological interactions. Such modifications highlight that the free phenolic hydroxyl groups are often essential for specific activities like antioxidant and antiproliferative effects.

Effect of Substitutions on the Quinoline Ring at Specific Positions (e.g., C-2, C-3, C-6, C-7, N-1)

Substitutions at various positions on the quinoline ring are a key strategy for modulating the biological activity of this compound analogues.

C-2 Position: Modifications at this position can significantly impact efficacy. The introduction of a hetaryl moiety at C-2 may enhance lipophilicity and DNA-binding properties, potentially augmenting anticancer activity. researchgate.net Conversely, in some scaffolds, introducing substituents at the C-2 position can greatly reduce or suppress reactivity and biological activity, possibly due to steric hindrance affecting interactions with biological targets. orientjchem.orgnih.gov

C-3 Position: This position is critical for certain activities. For some quinoline derivatives designed as receptor antagonists, a substituent at the C-3 position is an absolute requirement for activity. acs.orgacs.org A carboxylic acid group at this position has also been found to be crucial for the inhibitory activity of certain quinoline-based enzyme inhibitors. nih.gov

C-6 and C-7 Positions: These positions on the benzo portion of the quinoline ring are common targets for modification. Halogenation, such as the introduction of a chloro or bromo group at C-6 or C-7, is a frequent strategy to enhance antibacterial or anticancer activity. orientjchem.orgrsc.org A fluorine atom at C-6 is associated with significantly enhanced antibacterial effects. orientjchem.org Furthermore, bulky substituents at the C-7 position have been shown to facilitate antiproliferative activity. youtube.com For instance, studies on MMP-2/9 inhibitors revealed that compounds with substituents at C-7 showed significantly lower IC50 values compared to those with substituents at C-5. researchgate.net

N-1 Position: Alkylation at the N-1 nitrogen is essential for the activity of certain quinolone antibacterials, with lower alkyl groups like ethyl or cyclopropyl (B3062369) conferring greater potency. orientjchem.org The process of N-alkylation can be influenced by the size and shape of substituents elsewhere on the quinoline ring. researchgate.net

The following table summarizes the observed effects of substitutions at specific positions on the quinoline ring.

| Position | Type of Substituent | Observed Effect on Biological Activity |

| C-2 | Hetaryl moiety, Arylvinyl group | Can enhance anticancer and antiproliferative activity. researchgate.net |

| C-2 | Methyl or Chloro group | Can suppress reactivity and activity in some contexts. nih.gov |

| C-3 | Various substituents (e.g., -CH₂OH) | Can be essential for specific receptor antagonist activity. acs.org |

| C-6 | Halogen (e.g., Fluoro, Chloro, Bromo) | Often enhances antibacterial and antiproliferative activity. orientjchem.orgnih.gov |

| C-7 | Various substituents, Alkoxy groups | Can enhance antiproliferative and other biological activities. youtube.comresearchgate.net |

| N-1 | Lower alkyl groups (e.g., Ethyl, Cyclopropyl) | Essential for certain antibacterial activities. orientjchem.org |

Stereochemical Considerations and Enantioselective Impacts on Efficacy

Stereochemistry is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. While specific enantioselective studies on this compound are not extensively documented, the principles are well-established for the broader class of quinoline derivatives.

The biological activity of chiral quinolones often demonstrates high stereospecificity. For example, in a series of novel C-7 quinolyl-substituted ofloxacin (B1677185) analogues, the S-isomer was consistently more active against the eukaryotic enzyme topoisomerase II than the corresponding R-isomer. youtube.com The S-enantiomer stimulated DNA cleavage, while the R-enantiomer not only failed to enhance this effect but actually acted as an antagonist to the S-isomer's activity. youtube.com This highlights that different enantiomers can have opposing effects at the same biological target.

Similarly, research on 4-aminoquinoline (B48711) derivatives has shown that substitutions on attached side chains can exert a significant and stereospecific beneficial effect on receptor affinity and potency. acs.org The asymmetric hydrogenation of quinolines to produce chiral 1,2,3,4-tetrahydroquinolines is a key synthetic strategy, as these chiral scaffolds are intermediates for biologically active molecules. researchgate.net The ability to synthesize specific enantiomers with high purity is crucial, as it allows for the development of drugs with improved therapeutic indices and reduced side effects associated with the less active or inactive enantiomer. researchgate.net Although direct data is sparse for this compound, these examples underscore the critical importance of evaluating stereochemical factors in the design and development of any of its chiral analogues.

Design and Synthesis of Modified Quinoline Scaffolds with Enhanced Biological Profiles

The rational design and synthesis of modified quinoline scaffolds are central to developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The quinoline nucleus is a versatile building block that allows for functionalization at numerous positions, making it an attractive starting point for drug design. youtube.com

One common strategy involves the introduction of side chains to enhance biological activity or solubility. For example, incorporating a flexible alkylamino side chain at the C-4 position and an alkoxy group at the C-7 position of the quinoline nucleus has been used to generate derivatives with enhanced antiproliferative action. youtube.com Synthesis often involves multi-step reactions or efficient one-pot multicomponent reactions, which allow for the rapid generation of a diverse library of analogues for screening. Ultrasound-assisted synthesis has also been employed to improve yields and reduce reaction times for creating quinoline hybrids. youtube.com

Another approach is the functionalization of the quinoline ring by incorporating other chemical moieties to create novel scaffolds. For instance, a series of new acetylene (B1199291) derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) have been prepared. These modified scaffolds serve as platforms for further derivatization, such as reacting them with organic azides to create hybrid systems containing both quinoline and 1,2,3-triazole rings. Such synthetic strategies are aimed at discovering compounds with novel mechanisms of action or improved activity against challenging targets like drug-resistant bacteria or cancer cells.

Development of Hybrid Quinoline-Based Molecules

Molecular hybridization is a prominent strategy in drug discovery that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced activity, a dual mode of action, or an improved safety profile. The quinoline scaffold is an excellent candidate for this approach and has been combined with various other bioactive moieties. youtube.com

Quinoline-Chalcone Hybrids: Chalcones are α,β-unsaturated ketones known for their diverse pharmacological activities, particularly as anticancer agents. acs.org Linking the chalcone (B49325) fragment to a quinoline scaffold has produced hybrid molecules with potent antiproliferative activity against various cancer cell lines. acs.org These hybrids can act through multiple mechanisms, including the inhibition of tubulin polymerization and DNA cleavage.

Quinoline-Artemisinin Hybrids: Artemisinin (B1665778) and its derivatives are potent antimalarial drugs. Hybrid molecules combining the artemisinin endoperoxide moiety with a quinoline core have been developed to combat drug-resistant malaria. nih.gov Some of these hybrids have shown superior potency compared to the parent compounds and have also been investigated for other activities, including antiviral effects against SARS-CoV-2.

Indole-Quinoline Hybrids: Novel hybrids combining a CF3-substituted quinoline scaffold with an indole (B1671886) moiety have been developed as antibacterial agents. These molecules have been shown to disrupt the bacterial proton motive force (PMF), a promising target for new antibiotics.

Other Hybrids: The versatility of the quinoline scaffold has led to its hybridization with numerous other structures, including coumarins, sulfonamides, and 1,2,3-triazoles, to generate compounds with anticancer, antimalarial, and antibacterial properties, respectively. researchgate.net

This strategy of creating hybrid molecules leverages the distinct properties of each component to produce novel drug candidates that can overcome challenges such as drug resistance and toxicity. youtube.com

| Hybrid Type | Partner Pharmacophore | Reported Biological Activity |

| Quinoline-Chalcone | Chalcone | Anticancer, Antiproliferative, DNA Cleavage acs.org |

| Quinoline-Artemisinin | Artemisinin / Artesunate | Antimalarial, Antiviral (SARS-CoV-2) |

| Indole-Quinoline | Indole | Antibacterial (PMF Disruption) |

| Quinoline-Coumarin | Coumarin | Anticancer researchgate.net |

| Quinoline-Sulfonamide | Sulfonamide | Antimalarial |

| Quinoline-Triazole | 1,2,3-Triazole | Anticancer, Antibacterial |

Coordination Chemistry and Catalytic Applications of Quinoline 4,8 Diol and Its Ligand Precursors

Quinoline-Derived Ligands in Metal Complex Synthesis

The synthesis of metal complexes begins with the design and preparation of suitable quinoline-derived ligands. These ligands are engineered to possess specific coordination geometries and electronic properties that are favorable for metal binding and subsequent catalytic activity.

Design and Development of Multidentate Quinoline (B57606) Ligandstsijournals.comnih.gov

The development of multidentate quinoline ligands involves incorporating the quinoline scaffold into structures capable of coordinating to metal centers through multiple donor atoms. Common strategies include the synthesis of Schiff bases derived from amino- or hydroxy-quinolines, and the creation of N-heterocyclic carbenes (NHCs) based on fused quinoline ring systems. These ligands can be designed to be chiral, enabling enantioselective catalysis. For instance, chiral quinoline-containing Schiff bases and NHCs have been synthesized for applications in asymmetric catalysis thieme-connect.comthieme-connect.comresearchgate.netacs.org. Tripodal ligands incorporating quinoline moieties have also been developed researchgate.net. While specific examples directly derived from Quinoline-4,8-diol are not detailed in the provided snippets, the general approach involves functionalizing the quinoline core, potentially utilizing its hydroxyl groups or other reactive sites to create chelating arms.

Table 1: Types of Quinoline-Derived Ligands

| Ligand Type | Key Features | Representative Applications |

| Schiff Bases | Formed via condensation of amino/hydroxy-quinolines with aldehydes/ketones | Metal complexation, catalysis, biological studies tsijournals.combendola.comtandfonline.comajol.infoacs.orgiospress.comjocpr.com |

| N-Heterocyclic Carbenes (NHCs) | Featuring fused tricyclic quinoline skeletons | Asymmetric transition metal catalysis, e.g., Pd-catalyzed α-arylation acs.org |

| Tripodal Ligands | Contain quinoline moieties, offering multiple coordination sites | Coordination with transition metals like Mn, Cu, Zn researchgate.net |

| Pyridine-Quinoline Hybrid Ligands | Combined pyridine (B92270) and quinoline units | Ruthenium complexes for catalysis and cytotoxicity studies mdpi.com |

Complexation with Transition Metal Ionsajol.infotsijournals.comnih.gov

Quinoline-derived ligands readily form complexes with a variety of transition metal ions, including copper (Cu), nickel (Ni), iron (Fe), palladium (Pd), mercury (Hg), zinc (Zn), cobalt (Co), manganese (Mn), ruthenium (Ru), rhodium (Rh), and iridium (Ir) tsijournals.comresearchgate.netbendola.comtandfonline.comajol.infoacs.orgiospress.comjocpr.commdpi.comajol.infothieme-connect.comaut.ac.nzresearchgate.netcolab.ws. The coordination mode of the ligand and the oxidation state of the metal ion dictate the geometry and properties of the resulting complex. For instance, complexes with Cd(II), Pd(II), Cu(II), and Hg(II) have been reported using azo-quinoline ligands ajol.infoajol.info. Schiff bases derived from quinoline have been complexed with Co(II), Ni(II), Cu(II), and Zn(II), often exhibiting octahedral geometries tsijournals.comtandfonline.comiospress.comjocpr.com. Palladium complexes with quinoline-containing ligands have also been structurally characterized, sometimes displaying square planar geometries researchgate.netaut.ac.nz.

Table 2: Transition Metal Ions Complexed with Quinoline Ligands

| Metal Ion(s) | Common Ligand Types | Reported Complex Geometries/Types | Relevant Citations |

| Cu(I/II), Ni(II), Fe(II/III), Pd(II), Hg(II) | Schiff Bases, Azo-quinolines, Pyridine-quinolines | Octahedral, Square Planar, Mononuclear, Distorted Square-Based Pyramid | tsijournals.comresearchgate.netbendola.comtandfonline.comajol.infoacs.orgiospress.comjocpr.commdpi.comajol.infothieme-connect.comaut.ac.nzresearchgate.netcolab.ws |

| Zn(II) | Schiff Bases, Tripodal Ligands | Octahedral, Distorted Square-Based Pyramid | tsijournals.comresearchgate.netbendola.comtandfonline.comiospress.comjocpr.com |

| Co(II/III) | Schiff Bases, Tripodal Ligands | Octahedral | tsijournals.comresearchgate.netbendola.comtandfonline.comiospress.comjocpr.com |

| Mn(II) | Tripodal Ligands | Mn₂(iii,iii) or Mn₂(iii,iv) oxidation states researchgate.net | researchgate.netthieme-connect.com |

| Ru, Rh, Ir | Chiral ligands (e.g., TsDPEN derivatives), NHCs, P-donor | Used in hydrogenation and transfer hydrogenation catalysis | thieme-connect.comacs.orgmdpi.comthieme-connect.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govdicp.ac.cnresearchgate.netpku.edu.cn |

| Cd(II) | Azo-quinolines | Octahedral | tandfonline.comajol.infoajol.info |

| Fe(III), Cr(III) | Benzimidazole, Salicylic acid derivatives | Octahedral | researchgate.net |

Spectroscopic Characterization of Metal Complexesajol.infogoogle.com

The characterization of quinoline-metal complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is vital for identifying coordination, as shifts in characteristic functional group vibrations, such as C=N stretching (azomethine) and O-H stretching (hydroxyl), indicate ligand binding to the metal center tsijournals.combendola.comajol.infoacs.orgjocpr.com. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) provides detailed structural information about the ligand and, in the case of diamagnetic complexes, the coordination environment bendola.comajol.infoacs.orgiospress.comjocpr.com. UV-Visible spectroscopy is used to study electronic transitions within the complexes, providing insights into their electronic structure tsijournals.comtandfonline.comajol.infoacs.orgiospress.com. Mass spectrometry (MS) confirms the molecular weight of the complexes, while elemental analysis and thermogravimetric analysis (TGA) verify the stoichiometry and thermal stability, respectively tsijournals.combendola.comtandfonline.comajol.infoacs.orgiospress.comjocpr.comresearchgate.netsciforum.net. X-ray diffraction (XRD) provides definitive structural elucidation, revealing precise coordination geometries and bonding parameters acs.orgbendola.comtandfonline.comaut.ac.nzmdpi.com.

Table 3: Spectroscopic Characterization Techniques for Quinoline-Metal Complexes

| Technique | Information Obtained | Relevant Citations |

| FT-IR Spectroscopy | Identification of functional group coordination (e.g., C=N, C-O, M-N, M-O bonds) through vibrational shifts. | tsijournals.combendola.comtandfonline.comajol.infoacs.orgiospress.comjocpr.comsciforum.net |

| ¹H and ¹³C NMR | Ligand structure confirmation, proton/carbon environments in diamagnetic complexes, coordination site identification. | bendola.comajol.infoacs.orgiospress.comjocpr.com |

| UV-Visible Spec. | Electronic transitions, charge transfer bands, study of chromophoric properties. | tsijournals.comtandfonline.comajol.infoacs.orgiospress.com |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns, confirming complex composition. | bendola.comtandfonline.comajol.infoacs.orgiospress.comjocpr.com |

| TGA/DSC | Thermal stability, decomposition patterns, presence of coordinated/lattice water molecules. | bendola.comtandfonline.comiospress.comsciforum.net |

| Elemental Analysis | Confirmation of empirical formula and metal-to-ligand ratios. | tsijournals.combendola.comtandfonline.comajol.infoacs.orgiospress.comjocpr.comresearchgate.netsciforum.net |

| XRD | Definitive determination of solid-state structure, coordination geometry, and bonding. | acs.orgbendola.comtandfonline.comaut.ac.nzmdpi.com |

| ESR Spectroscopy | Characterization of paramagnetic metal ions (e.g., Cu(II)) and their electronic environments. | tsijournals.comtandfonline.comiospress.comjocpr.com |

Catalytic Applications of Quinoline-Metal Complexes in Organic Reactions

Quinoline-metal complexes are highly valued as catalysts in a broad spectrum of organic transformations, including asymmetric synthesis and various homogeneous catalytic processes.

Asymmetric Catalysis (e.g., Lewis Acid Catalysis, Organocatalytic Asymmetric Additions)tsijournals.com

Chiral quinoline-derived ligands, when complexed with transition metals, are instrumental in achieving high enantioselectivity in various asymmetric reactions. These include asymmetric carbon-carbon bond formations, allylic reactions, cycloadditions, carbene insertions, and Pudovik/Strecker reactions thieme-connect.com. Palladium complexes with chiral quinoline NHC ligands have demonstrated efficacy in enantioselective intramolecular α-arylation, yielding products with up to 80% enantiomeric excess (ee) acs.org. Quinoline derivatives also play a role in organocatalytic asymmetric additions, where they can act as Lewis acids or participate in bifunctional activation mechanisms rsc.orgacs.orgbeilstein-journals.org.

Table 4: Asymmetric Catalytic Applications of Quinoline-Metal Complexes

| Reaction Type | Metal-Quinoline Catalyst Example | Substrate Example | Typical Enantioselectivity (ee) | Relevant Citations |

| Intramolecular α-Arylation | Pd-NHC complexes with chiral quinoline ligands | Various substrates | Up to 80% | acs.org |

| C-C Bond Formation | Various metal-quinoline complexes | Diverse organic molecules | High ee reported | thieme-connect.comthieme-connect.comresearchgate.net |

| Organocatalytic Asymmetric Additions | Chiral phosphoric acids, CPA, NHC catalysts with quinoline motifs | Imines, enamines, α,β-unsaturated carbonyls, quinolines | Moderate to High ee | rsc.orgacs.orgbeilstein-journals.org |

| Asymmetric Hydrogenation (of olefins, etc.) | Chiral Ru, Rh, Ir complexes | Prochiral olefins, ketones, imines | High ee | thieme-connect.compku.edu.cn |

Homogeneous Catalysis, including Transfer Hydrogenationnih.gov

Quinoline-metal complexes are extensively employed in homogeneous catalysis, with a particular focus on hydrogenation and transfer hydrogenation reactions. These catalysts facilitate the reduction of various substrates, including quinolines themselves, to their saturated counterparts.

Transfer Hydrogenation: This process is crucial for hydrogen storage and transport technologies. Quinoline derivatives are often hydrogenated to 1,2,3,4-tetrahydroquinolines. Catalysts based on Ru, Rh, and Ir, often featuring chiral ligands, are highly effective for the asymmetric transfer hydrogenation (ATH) of quinolines nih.govdicp.ac.cnpku.edu.cn. For example, tethered Ru(II) and Rh(III) complexes have achieved high ee values in the ATH of substituted quinolines dicp.ac.cn. Ni(II)-catalyzed transfer hydrogenation of quinolines using ammonia (B1221849) borane (B79455) has also been reported researchgate.net. Ruthenium p-cymene (B1678584) complexes incorporating substituted pyridine-quinoline ligands have shown catalytic activity in the transfer hydrogenation of benzophenone (B1666685) mdpi.com.

Hydrogenation: Direct hydrogenation of quinolines to tetrahydroquinolines is another significant application. Catalysts based on transition metals like Ru, Rh, Os, and Ir are widely used nih.govresearchgate.net. Base-metal catalysts, such as cobalt, have also been developed for quinoline hydrogenation thieme-connect.com.

Other Homogeneous Catalysis: Beyond hydrogenation, quinoline-metal complexes are utilized in a variety of other homogeneous catalytic processes, including C-H activation, C-C bond formation, and the synthesis of quinoline derivatives themselves via metal-catalyzed cyclization reactions thieme-connect.comcolab.wsnih.govrsc.orgrsc.org.

Table 5: Homogeneous Catalytic Applications of Quinoline-Metal Complexes

| Reaction Type | Metal-Quinoline Catalyst Example | Substrate Example | Typical Results | Relevant Citations |

| Transfer Hydrogenation (ATH) of Quinolines | Tethered Ru(II), Rh(III) complexes; Ni(II)-bis(pyrazolyl)pyridine complexes; Zirconium-hydride complexes | Quinolines, 2-methylquinoline | High yields, up to 94% ee for ATH; 90% yield for Ni-catalyzed TH with ammonia borane. | nih.govmdpi.comresearchgate.netresearchgate.netnih.govdicp.ac.cn |

| Hydrogenation of Quinolines | Ru, Rh, Ir, Os complexes; Co-based catalysts | Quinolines, substituted quinolines | Efficient access to 1,2,3,4-tetrahydroquinolines; high activity and selectivity reported. | thieme-connect.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.netpku.edu.cndicp.ac.cn |

| Transfer Hydrogenation (other substrates) | Ru-p-cymene complexes | Benzophenone | 94% conversion in 3 h for benzophenone to benzhydrol. | mdpi.com |

| C-C Bond Formation | Various metal-quinoline complexes | Diverse organic molecules | Facilitates C-C bond formation reactions. | thieme-connect.comcolab.wsnih.gov |

| Synthesis of Quinoline Derivatives | Cu, Au, Fe catalysts | Anilines, aldehydes, ketones, alkynes | Efficient synthesis of substituted quinolines and dihydroquinolones via cyclization and annulation reactions. | beilstein-journals.orgrsc.orgrsc.org |

| Asymmetric Hydrogenation (general) | Chiral Ru, Rh, Ir complexes | Olefins, ketones, imines, heteroarenes | High enantioselectivity. | thieme-connect.compku.edu.cn |

Compound List:

this compound

Quinoline-derived ligands (e.g., Schiff bases, N-heterocyclic carbenes)

Metal complexes (e.g., Cu, Ni, Fe, Pd, Hg, Zn, Co, Mn, Ru, Rh, Ir complexes with quinoline ligands)

Chelation Properties and Applications in Metal Sensing

This compound, as a derivative of the quinoline scaffold, possesses inherent properties that make it a promising candidate for applications in coordination chemistry and particularly in metal sensing. The quinoline ring system, with its nitrogen heteroatom, provides a site for metal ion coordination. Furthermore, the presence of hydroxyl groups, especially at the 4 and 8 positions, significantly enhances its chelating capabilities. The 8-hydroxyquinoline (B1678124) moiety, a closely related structure, is well-established for its strong affinity towards a wide range of metal ions, forming stable chelate complexes researchgate.netshivajichk.ac.inresearchgate.net. This ability to form stable ring structures with metal ions through multiple donor atoms is the hallmark of chelation shivajichk.ac.in. The hydroxyl groups, in conjunction with the nitrogen atom, can act as bidentate or tridentate ligands, depending on the specific metal ion and reaction conditions, leading to the formation of robust coordination compounds researchgate.netresearchgate.netajol.info.

These strong chelating properties are leveraged in the design of chemosensors for the detection and quantification of various metal ions. Quinoline-based compounds have demonstrated significant utility as fluorescent sensors, exhibiting changes in their optical properties (fluorescence intensity or wavelength) upon binding with specific metal ions researchgate.netnih.govsemanticscholar.orgnanobioletters.commdpi.comfrontiersin.orgacs.orgmdpi.com. The sensing mechanisms often involve fluorescence quenching or enhancement, typically mediated by processes such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) researchgate.netnih.govnanobioletters.commdpi.comacs.orgmdpi.com.

Applications in Metal Sensing

Research into quinoline derivatives has revealed their efficacy in sensing various biologically and environmentally relevant metal ions, including zinc (Zn²⁺), iron (Fe³⁺), copper (Cu²⁺), and mercury (Hg²⁺). The selectivity and sensitivity of these sensors are often tunable through modifications to the quinoline scaffold.

Future Directions and Emerging Research Avenues for Quinoline 4,8 Diol

Innovation in Green and Sustainable Synthetic Methodologies for Quinoline-4,8-diol Production

Traditional methods for synthesizing quinoline (B57606) derivatives often rely on harsh reaction conditions, hazardous chemicals, and significant energy consumption, leading to environmental and economic concerns. ijpsjournal.comnih.gov In response, the field of green chemistry offers innovative and sustainable alternatives for the production of quinoline compounds, including this compound. researchgate.net The focus is on minimizing waste, reducing the use of toxic substances, and improving energy efficiency. rsc.orgijpsjournal.com

Key green strategies applicable to this compound synthesis include:

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction times and improve product yields compared to conventional heating methods. ijpsjournal.comtandfonline.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES) is a primary goal. ijpsjournal.comtandfonline.com Catalyst-free, one-pot condensation reactions in ethanol have been shown to produce quinoline derivatives with excellent yields in minutes rather than hours. tandfonline.com

Benign Catalysts: There is a growing emphasis on using non-toxic, recyclable, and eco-friendly catalysts, such as formic acid or nanocatalysts, to drive chemical transformations efficiently. ijpsjournal.comnih.gov

One-Pot, Multi-Component Reactions: These reactions improve atom economy by combining multiple synthetic steps into a single procedure, reducing the need for intermediate separation and purification, which in turn minimizes solvent use and waste generation. tandfonline.comnih.gov

| Green Synthesis Strategy | Core Principle | Key Advantages for this compound Production |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid, uniform heating. tandfonline.com | Reduced reaction times, increased yields, lower energy consumption. ijpsjournal.com |

| Ultrasound-Assisted Synthesis | Employs acoustic cavitation to enhance chemical reactivity. ijpsjournal.com | Milder reaction conditions, improved efficiency, environmentally friendly. ijpsjournal.com |

| Green Solvents (e.g., Water, Ethanol) | Replaces toxic and volatile organic solvents. tandfonline.com | Reduced environmental impact, non-toxic, often renewable. ijpsjournal.comtandfonline.com |

| Nanocatalysis | Uses nanoscale catalysts for high surface area and reactivity. nih.gov | High catalytic activity, easy separation and recycling, good yields. nih.gov |

| One-Pot Reactions | Combines multiple reaction steps in a single vessel. tandfonline.com | Increased efficiency, reduced waste, shorter synthesis period. rsc.orgtandfonline.com |

Elucidation of Novel Biological Targets and Complex Mechanistic Pathways

While the broader quinoline class is known for a wide spectrum of biological activities—including antimalarial, anticancer, and antibacterial effects—the specific molecular targets and mechanisms of this compound are less understood. biointerfaceresearch.comnih.govresearchgate.net Future research is poised to uncover these intricate details, paving the way for new therapeutic applications.

Screening studies on the human purine-binding proteome have identified potential targets for quinoline drugs, notably aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) . nih.gov The activity of QR2, in particular, was shown to be potently inhibited by several quinoline compounds in vitro. nih.gov Investigating whether this compound interacts with these enzymes is a critical next step.

Furthermore, other quinoline derivatives have been found to exert their effects through various mechanisms:

Inhibition of Nucleic Acid Synthesis: Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death. nih.gov

Enzyme Inhibition in Cancer: Certain quinoline-based agents function as inhibitors of enzymes crucial to cancer progression, such as topoisomerase and various protein kinases. nih.govresearchgate.net

Antiviral Action: Some quinolines act as inhibitors of viral enzymes like HIV integrase, which is essential for the virus to incorporate its genetic material into the host cell's DNA. nih.govnih.gov

Future research must focus on determining if this compound shares these mechanisms or possesses unique pathways of action. Identifying its specific binding partners and downstream signaling effects will be crucial for defining its therapeutic potential.

Integration of Advanced Computational Modeling for Rational Drug Design and Discovery

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents while reducing time and cost. nih.govmdpi.com These in-silico methods are highly applicable to the exploration of this compound and its derivatives.

Advanced computational techniques can be employed to:

Identify and Validate Targets: Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with various biological targets, helping to prioritize experimental validation. researchgate.netamazonaws.com

Optimize Lead Compounds: By analyzing the structure-activity relationships (SAR), researchers can make targeted chemical modifications to the this compound scaffold to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net

Develop 3D-QSAR Models: Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as comparative molecular field analysis (CoMFA), establish correlations between the 3D structural features of a molecule and its biological activity. nih.gov This allows for the predictive design of novel derivatives with improved therapeutic profiles.

The integration of these computational approaches facilitates a more targeted and efficient drug discovery process, accelerating the journey from a lead compound like this compound to a clinically viable drug candidate. mdpi.comnih.gov

| Computational Technique | Application in this compound Research | Potential Outcome |

| Molecular Docking | Predicts binding modes and affinity of derivatives to protein targets. researchgate.netresearchgate.net | Identification of key interactions, prioritization of compounds for synthesis. |

| 3D-QSAR / CoMFA | Correlates 3D molecular properties with biological activity. nih.gov | Guides structural modifications to enhance potency and selectivity. |

| Virtual Screening | Screens large libraries of virtual compounds for potential activity. | Discovery of novel quinoline-based hits with desired biological profiles. |

| Molecular Dynamics | Simulates the movement and interaction of the compound with its target over time. mdpi.com | Understanding of binding stability and conformational changes. |

Exploration of this compound in Nanotechnology and Advanced Materials Science

The unique chemical properties of the quinoline scaffold make it a candidate for applications beyond traditional pharmacology, particularly in the fields of nanotechnology and materials science. Research into encapsulating quinoline compounds in nano- and microformulations has shown promise for improving their therapeutic efficacy. frontiersin.org

Future avenues for this compound in these fields include:

Drug Delivery Systems (DDS): Encapsulating this compound in nanoparticles made from biocompatible polymers (such as PLGA, PEG, or chitosan) could enhance its bioavailability, protect it from metabolic degradation, and enable targeted delivery to specific cells or tissues. frontiersin.org This approach has been explored for other quinolines to improve the treatment of diseases like leishmaniasis. frontiersin.org

Advanced Materials: The fused aromatic ring structure of quinoline suggests potential for its use as a building block in the development of novel functional materials with specific electronic or optical properties. researchgate.net

The integration of this compound into nanocarriers could revolutionize its therapeutic application, allowing for more effective and safer treatments by ensuring the compound reaches its target in sufficient concentrations while minimizing systemic exposure. frontiersin.org

Development of Multifunctional Quinoline-Based Therapeutics

The this compound scaffold is an excellent candidate for this strategy. By chemically linking it to other biologically active moieties, researchers could design novel hybrid compounds with enhanced or dual therapeutic actions. frontiersin.orgnih.gov Examples of this approach with other quinolines include:

Quinoline-Chalcone Hybrids: These have shown enhanced antimalarial properties. researchgate.net

Quinoline-Triazole Hybrids: Investigated as potential antileishmanial agents. nih.gov

Quinoline-Isatin Hybrids: Designed as potent anti-breast cancer agents. dntb.gov.ua

Developing hybrid molecules based on this compound could yield next-generation therapeutics capable of combating complex diseases like cancer or infectious diseases through a multi-pronged attack. nih.govarabjchem.org This represents a vibrant and promising area for future medicinal chemistry research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Quinoline-4,8-diol, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors with glyoxylic acid derivatives under acidic conditions. For example, ethanol-mediated reactions at 321°C have been reported for crystallization . Catalytic hydrogenation (e.g., Pd/C) or oxidation (e.g., KMnO₄) may refine functional group positioning. Purity optimization requires HPLC or GC-MS analysis, with solvent selection (e.g., ethanol) critical for recrystallization .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (broad signals at δ 9–12 ppm). IR spectroscopy detects O–H (3200–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 161.0477 (calculated: 161.0477) .

Q. What solvent systems and pH conditions stabilize this compound for in vitro assays?

- Methodological Answer : The compound’s logP (1.646) suggests moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol). Stability studies indicate pH 4–6 (pKa ~4.48) minimizes degradation. Buffered solutions (e.g., phosphate buffer, pH 5.5) are recommended for biological assays .

Advanced Research Questions

Q. How do the hydroxyl group positions (C4 and C8) influence this compound’s bioactivity and metabolic pathways?

- Methodological Answer : Positional isomerism affects electron distribution and hydrogen-bonding capacity. Computational docking (e.g., AutoDock Vina) predicts stronger binding to cytochrome P450 enzymes (CYP1A1/1B1) compared to mono-hydroxy derivatives. In vitro assays with HepG2 cells can track metabolite formation (e.g., quinone intermediates) via LC-MS/MS .

Q. What computational strategies predict this compound’s interactions with DNA or protein targets?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS assess binding stability to DNA G-quadruplexes. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox activity. Validate with surface plasmon resonance (SPR) or microscale thermophoresis (MST) for affinity measurements .

Q. How can contradictory reports on this compound’s antioxidant vs. pro-oxidant effects be resolved?

- Methodological Answer : Context-dependent behavior arises from reactive oxygen species (ROS) generation in metal-rich environments. Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to quantify ROS. Compare results across cell lines (e.g., cancerous vs. normal) and chelating agents (e.g., EDTA) to isolate metal-mediated effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.